molecular formula C11H10BrNO3 B8323132 5-(4-Bromo-3,5-dimethoxyphenyl)oxazole

5-(4-Bromo-3,5-dimethoxyphenyl)oxazole

Cat. No.: B8323132
M. Wt: 284.11 g/mol
InChI Key: LPCWYXJOFJJYQJ-UHFFFAOYSA-N
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Description

5-(4-Bromo-3,5-dimethoxyphenyl)oxazole is a sophisticated chemical reagent designed for advanced research and development. This compound integrates two privileged structures: an oxazole heterocycle and a bromo-dimethoxyphenyl group, making it a highly versatile building block in medicinal chemistry and organic synthesis. The oxazole ring is a key motif found in numerous bioactive molecules and approved drugs, contributing to properties such as increased metabolic stability and the ability to engage in key hydrogen-bonding interactions with biological targets . The bromine atom on the phenyl ring, in conjunction with the methoxy groups, offers a versatile handle for further structural elaboration via modern cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can leverage this chemical as a critical intermediate in the discovery of new therapeutic agents or functional materials.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

5-(4-bromo-3,5-dimethoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C11H10BrNO3/c1-14-8-3-7(10-5-13-6-16-10)4-9(15-2)11(8)12/h3-6H,1-2H3

InChI Key

LPCWYXJOFJJYQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C2=CN=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among oxazole derivatives include substituent type, position, and electronic effects. Below is a comparative table of selected analogs:

Compound Name Substituents on Phenyl Ring Oxazole Substituents Key Properties/Applications Reference
5-(4-Bromo-3,5-dimethoxyphenyl)oxazole 4-Br, 3,5-(OCH₃)₂ None Halogen bonding, potential anticancer
2,4-Dibromo-5-(4-Bromo-2,5-dimethoxyphenyl)oxazole 4-Br, 2,5-(OCH₃)₂ 2-Br, 4-Br Enhanced halogen bonding, crystallography
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate 4-OCH₃ 5-Br, 4-COOEt Crystallographic stability, H-bonding
5-(4-Methoxyphenyl)oxazole (MPO) 4-OCH₃ None Anti-C. elegans activity
4-(3,4,5-Trimethoxyphenyl)-5-(4-methylthiophenyl)oxazole 3,4,5-(OCH₃)₃, 4-SCH₃ None Anticancer (HT-29 cells)
Ethyl 5-(4-bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate 4-Br, 2,5-F₂ 4-COOEt Metabolic stability, synthetic precursor

Key Observations :

  • Additional bromine on the oxazole ring (e.g., compound 12 in ) increases molecular weight and polarizability.
  • Methoxy vs. Other Groups : Methoxy groups improve solubility but reduce electrophilicity compared to electron-withdrawing groups like esters (e.g., compound in ) or fluorine (e.g., compound in ).
  • Biological Activity : Trimethoxy and methylthio substituents (e.g., compound 13 in ) enhance anticancer activity by overcoming multidrug resistance, whereas MPO derivatives require an intact structure for anti-C. elegans effects .

Intermolecular Interactions

  • Halogen Bonding : Bromine in the target compound participates in Br⋯N/O interactions, critical for cocrystallization with perfluorinated iodobenzenes .
  • Hydrogen Bonding : Methoxy groups engage in C-H⋯O interactions, while ester-containing derivatives (e.g., ) form stronger O-H⋯O bonds.
  • π-Stacking : Trimethoxyphenyl groups (e.g., ) enhance π-π interactions, improving solid-state stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-Bromo-3,5-dimethoxyphenyl)oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via van Leusen’s oxazole synthesis , a widely validated method. For example:

  • React the corresponding aldehyde (e.g., 4-bromo-3,5-dimethoxybenzaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol at 70°C for 3 hours under reflux .
  • Post-reaction, methanol is evaporated, and the product is extracted with methyl tert-butyl ether, followed by purification via recrystallization. Yield optimization requires strict control of stoichiometry (1:1 aldehyde:TosMIC) and temperature .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the oxazole ring and substituent positions (e.g., bromine and methoxy groups). For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm .
  • IR Spectroscopy : Key stretches include C=N (1630–1680 cm1^{-1}) and C-O (1250–1300 cm1^{-1}) .
  • X-ray Crystallography : Used to resolve ambiguities in molecular geometry, particularly halogen bonding interactions involving bromine .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the compound’s reactivity in halogen-bonding or cross-coupling reactions?

  • Methodological Answer :

  • The bromine atom acts as a halogen bond donor , enabling cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene). Electrostatic potential maps (calculated via DFT) show bromine’s σ-hole contributes to binding affinity .
  • Methoxy groups donate electron density via resonance, reducing electrophilicity at the oxazole ring. This can be quantified using Hammett parameters (σ+^+ for OMe ≈ -0.78) to predict regioselectivity in Suzuki-Miyaura couplings .

Q. What computational strategies are employed to predict the biological activity of this compound, such as enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina is used to simulate binding to targets like aromatase. For example, oxazole derivatives with bromophenyl groups show strong binding affinity (predicted ΔG ≈ -9.2 kcal/mol) due to hydrophobic interactions with active-site residues .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., bromine’s electronegativity) with activity data from antimicrobial assays to derive predictive models .

Q. How can contradictory biological activity data (e.g., variable IC50_{50} values across studies) be systematically addressed?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell line (e.g., HepG2 vs. MCF-7), and incubation time (24–48 hours).
  • Structural Analog Comparison : Test derivatives with incremental substitutions (e.g., replacing Br with Cl) to isolate the bromine’s role. For instance, 5-(4-chloro-3,5-dimethoxyphenyl)oxazole showed a 30% lower inhibition of CYP450 compared to the brominated analog .

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